molecular formula C27H25FN4O2 B2489256 1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine CAS No. 1211734-69-8

1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine

Cat. No.: B2489256
CAS No.: 1211734-69-8
M. Wt: 456.521
InChI Key: FZFMKOAQEPHMKO-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine typically involves multiple stepsThe final step involves the coupling of the pyrazole derivative with phenylpiperazine under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave irradiation to accelerate the reaction process. This method has been shown to be efficient in synthesizing pyrazole derivatives with high yields .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as an enzyme inhibitor.

    Medicine: It has shown promise as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets in the body. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • 1-(5-(4-(benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Uniqueness

1-[4-(Benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyloxy and fluorophenyl groups contribute to its stability and reactivity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

[1-(4-fluorophenyl)-4-phenylmethoxypyrazol-3-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O2/c28-22-11-13-24(14-12-22)32-19-25(34-20-21-7-3-1-4-8-21)26(29-32)27(33)31-17-15-30(16-18-31)23-9-5-2-6-10-23/h1-14,19H,15-18,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFMKOAQEPHMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NN(C=C3OCC4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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